molecular formula C24H19NO2S3 B11041424 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B11041424
M. Wt: 449.6 g/mol
InChI Key: BELUBWZUPDAUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a mouthful, but its structure is intriguing. Let’s break it down:

    Name: 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone

    Structure: It consists of a quinoline ring fused with a dithioloquinoline moiety, connected to an ethanone group via an oxygen atom.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Reactivity: This compound exhibits redox properties.

    Common Reactions:

    Major Products: Dihydro derivatives, such as 1,4-dihydropyridines, are formed.

Scientific Research Applications

Mechanism of Action

    Targets: Likely interacts with cellular components involved in redox balance.

    Pathways: May modulate oxidative stress-related pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H19NO2S3

Molecular Weight

449.6 g/mol

IUPAC Name

1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C24H19NO2S3/c1-24(2)22-21(23(28)30-29-22)18-9-5-6-10-19(18)25(24)20(26)14-27-17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,14H2,1-2H3

InChI Key

BELUBWZUPDAUHV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)COC4=CC5=CC=CC=C5C=C4)C(=S)SS2)C

Origin of Product

United States

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